3-Aminopentanoic acid hydrochloride
Overview
Description
3-Aminopentanoic acid hydrochloride is a compound that is structurally related to amino acids . It has a molecular weight of 153.61 .
Synthesis Analysis
The synthesis of this compound has been reported in the literature. For instance, the stereoselective synthesis of 4-amino-3-hydroxy-2-methylpentanoic acid, a constituent of the antitumor antibiotic bleomycin A2, was achieved through crotylboration of N-Boc-l-alaninal, which allowed for the assignment of stereochemistry in the resulting amino acid.Molecular Structure Analysis
The molecular structure of this compound is crucial for its biological activity. The stereochemistry of the amino acid derivatives synthesized in the studies is of particular importance .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of amino acid derivatives often include steps such as aza-Michael addition, enzymatic resolution, hydrolysis, and hydrogenation.Scientific Research Applications
Synthesis and Chemical Properties
- 3-Aminopentanoic acid hydrochloride plays a role in the synthesis of various chemical compounds. For instance, it is used in the synthesis of 4-oxo-5-aminopentanoic acid hydrochloride, a key product for obtaining other complex chemical structures (Zav’yalov & Zavozin, 1987). Additionally, it is involved in the synthesis of analogs of GABA, contributing to structure-activity studies on GABA receptors (Allan et al., 1985).
Role in Chemical Characterization and Analysis
- This compound is also significant in the characterization of various chemicals. For example, high-resolution gas chromatography and mass spectrometry have been employed for the quantitative determination of novel dicarboxylic acids and related oxidative degradation products in aerosol samples, where compounds related to this compound played a crucial role (Kubátová et al., 2000).
Applications in Biochemistry and Pharmacology
- In biochemistry, this compound is used in the study of enzyme kinetics and interactions. For instance, substituted 4-aminobutanoic acids, closely related to this compound, have been investigated as substrates for gamma-aminobutyric acid aminotransferase (Silverman & Levy, 1981).
Safety and Hazards
Mechanism of Action
Mode of Action
It is likely that this compound interacts with its targets in a way that alters their function, leading to changes in cellular processes .
Biochemical Pathways
It is known that the compound is involved in the biosynthesis of the macrolactam antibiotic incednine . In this pathway, the glutamate 2,3-aminomutase IdnL4 converts L-glutamic acid to β-glutamic acid, which is then decarboxylated to (S)-3-aminobutyric acid .
Pharmacokinetics
Therefore, the impact of these properties on the bioavailability of the compound is currently unknown .
Result of Action
More research is needed to understand the specific effects of this compound at the molecular and cellular levels .
Properties
IUPAC Name |
3-aminopentanoic acid;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO2.ClH/c1-2-4(6)3-5(7)8;/h4H,2-3,6H2,1H3,(H,7,8);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FERWBHFUQDIXNF-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC(=O)O)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H12ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70674217 | |
Record name | 3-Aminopentanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80914-37-0 | |
Record name | 3-Aminopentanoic acid--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70674217 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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